6-メチル-2-(ピリジン-3-イル)キノリン-4-カルボニルクロリド塩酸塩

説明

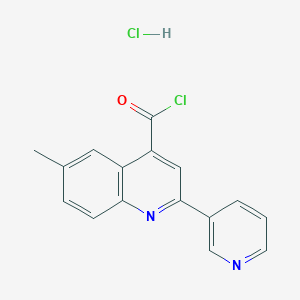

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H12Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

科学的研究の応用

抗癌活性

キノリン誘導体は、その抗癌特性について広く研究されてきました。化合物6-メチル-2-(ピリジン-3-イル)キノリン-4-カルボニルクロリド塩酸塩は、潜在的な抗癌剤の合成に利用できます。 その構造は、さまざまな生物学的標的と相互作用し、癌細胞の増殖を阻害したり、アポトーシスを誘導したりする可能性があります .

抗酸化特性

キノリン部分は、抗酸化能力を持っていることが知られています。 この化合物は、多くの疾患(神経変性疾患を含む)における要因である酸化ストレスから細胞を保護する新しい抗酸化物質の開発に、研究で用いることができます .

抗炎症作用

炎症は、有害な刺激に対する生物学的反応であり、多くの状態を治療するためには、炎症を制御することが重要です。 キノリン誘導体は、抗炎症薬を開発するための足場として機能し、6-メチル-2-(ピリジン-3-イル)キノリン-4-カルボニルクロリド塩酸塩は、そのような合成における重要な中間体です .

抗マラリア研究

キノリンは、いくつかの抗マラリア薬の基幹です。 問題の化合物は、特に現在の治療法に対する耐性の増加に直面して、新規の抗マラリア薬の開発に重要となる可能性があります .

抗SARS-CoV-2の可能性

COVID-19に関する進行中の研究では、キノリン誘導体がSARS-CoV-2を阻害する可能性について検討されています。 この化合物は、ウイルス成分を標的とする分子の合成における前駆体として役立つことにより、COVID-19に対する薬剤の開発に貢献する可能性があります .

抗結核活性

結核は、世界的な健康上の課題であり、常に新しい治療法が求められています。 6-メチル-2-(ピリジン-3-イル)キノリン-4-カルボニルクロリド塩酸塩の構造的特徴により、薬剤耐性菌株に対してより効果的な新しい抗結核化合物の合成の候補となります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine moiety and the methyl group. The final step involves the formation of the carbonyl chloride group and its conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like tetrahyd

生物活性

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : 319.2 g/mol

- CAS Number : 1332529-05-1

Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that 6-Methyl-2-(pyridin-3-yl)quinoline derivatives possess significant antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.80 µg/mL |

| Escherichia coli | 12.50 µg/mL |

| Candida albicans | 8.33 µg/mL |

These results highlight the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it significantly suppressed the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HepG2 (Liver cancer) | 15.0 |

| HCT116 (Colorectal) | 10.0 |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The biological effects of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It has been suggested that the compound interacts with receptors involved in inflammation and cancer progression.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 6-Methyl-2-(pyridin-3-yl)quinoline derivatives. The findings indicated that these compounds exhibited a broad spectrum of activity against common pathogens, with notable potency against S. aureus and C. albicans .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of quinoline derivatives, revealing that 6-Methyl-2-(pyridin-3-yl)quinoline significantly inhibited the proliferation of MCF-7 cells through apoptosis induction mechanisms . This study underscores the potential for therapeutic applications in oncology.

特性

IUPAC Name |

6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAFPQCDZURVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-35-7 | |

| Record name | 4-Quinolinecarbonyl chloride, 6-methyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。